
3-(4-Fluorophenyl)oxetane-3-carboxylic acid
Übersicht
Beschreibung
3-(4-Fluorophenyl)oxetane-3-carboxylic acid, also known as FPOC, is an organic compound with the chemical formula C10H9FO3 . It has a molecular weight of 196.18 g/mol . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular structure of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid consists of a four-membered oxetane ring attached to a carboxylic acid group and a 4-fluorophenyl group . The InChI code for this compound is 1S/C10H9FO3/c11-8-4-2-1-3-7 (8)10 (9 (12)13)5-14-6-10/h1-4H,5-6H2, (H,12,13) .Physical And Chemical Properties Analysis
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is a white to yellow solid . Its molecular formula is C10H9FO3, and it has a molecular weight of 196.18 g/mol .Wissenschaftliche Forschungsanwendungen
1. Bioisostere of Carboxylic Acid
3-(4-Fluorophenyl)oxetane-3-carboxylic acid is explored for its potential as a bioisostere of the carboxylic acid functional group. Research shows that the oxetane ring can serve as an isostere for the carbonyl moiety, and this property has implications in synthesizing compounds with modified physicochemical properties (Lassalas et al., 2017).
2. Synthesis of Novel Compounds
The synthesis of novel fluorine-bearing compounds, including quinoline-4-carboxylic acids, is another application. These compounds show promise as amylolytic agents, indicating potential in biochemical applications (Makki et al., 2012).
3. Intermediate in Anticancer Drugs
This compound acts as an important intermediate in synthesizing biologically active anticancer drugs. Research in this area focuses on developing efficient synthesis methods and optimizing them for higher yields (Jianqing Zhang et al., 2019).
4. Chemical Characterization and Synthesis Techniques
Studies also focus on the chemical characterization and synthesis of derivatives of 3-(4-Fluorophenyl)oxetane-3-carboxylic acid. These include exploring different synthesis pathways, structural analysis, and understanding their chemical properties (Susan Elizabeth et al., 2016).
5. Development of Fluorescent Indicators
The development of fluorescent indicators for Mg2+ selective detection is an intriguing application. The introduction of carboxylic groups in related compounds enables the creation of probes with high selectivity and sensitivity, beneficial for biological and chemical sensing applications (Otten et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-8-3-1-7(2-4-8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRWYJJNIIPGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)oxetane-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




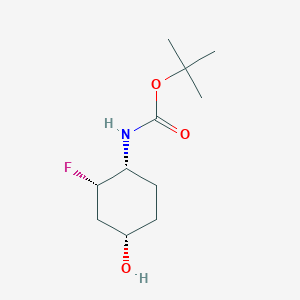
![6-Boc-3a,4,5,6,7,7a-hexahydroisoxazolo-[5,4-c]pyridine-3-carboxylic acid](/img/structure/B1403462.png)
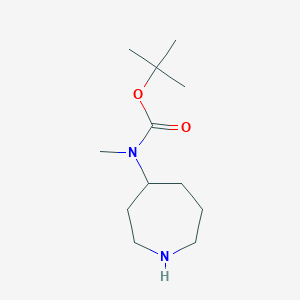
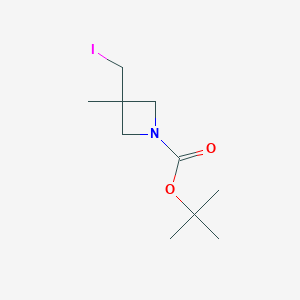

![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)
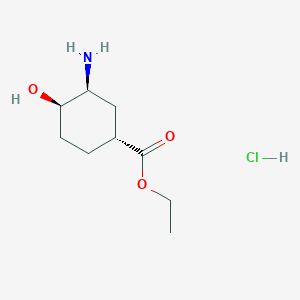
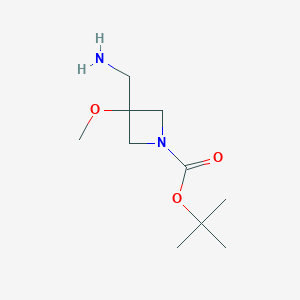

![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
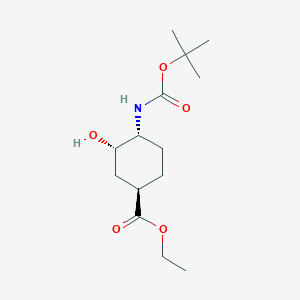

![Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B1403479.png)